(S)-1,2,3,4-Tetrahydroisoquinolin-4-ol

Asymmetric synthesis Chiral building block Enantiomeric purity

(S)-1,2,3,4-Tetrahydroisoquinolin-4-ol (CAS 105181-84-8) is a single‑enantiomer chiral secondary alcohol belonging to the tetrahydroisoquinoline (THIQ) class. It possesses a single stereogenic center at the C4 position bearing a hydroxyl group, with a molecular formula of C₉H₁₁NO and molecular weight of 149.19 g/mol.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B11925027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,2,3,4-Tetrahydroisoquinolin-4-ol
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CN1)O
InChIInChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2/t9-/m1/s1
InChIKeyHTHIHJJKFYXSOQ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-1,2,3,4-Tetrahydroisoquinolin-4-ol – Defined Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry


(S)-1,2,3,4-Tetrahydroisoquinolin-4-ol (CAS 105181-84-8) is a single‑enantiomer chiral secondary alcohol belonging to the tetrahydroisoquinoline (THIQ) class. It possesses a single stereogenic center at the C4 position bearing a hydroxyl group, with a molecular formula of C₉H₁₁NO and molecular weight of 149.19 g/mol . The THIQ scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic pharmaceutical agents [1]. The (S)‑configured enantiomer is specifically utilized as a defined chiral intermediate for the asymmetric construction of more complex THIQ‑based drug candidates, where absolute stereochemistry at the C4 position can dictate biological activity [2].

Why Generic Racemic 1,2,3,4-Tetrahydroisoquinolin-4-ol Cannot Substitute for (S)-1,2,3,4-Tetrahydroisoquinolin-4-ol in Chiral Synthesis


In‑class compounds bearing the 4‑hydroxy‑THIQ scaffold cannot be interchanged generically because stereochemistry at the C4 position is a critical determinant of biological activity in the broader THIQ family. Studies on the closely related 4‑phenyl‑1,2,3,4‑tetrahydroisoquinolin‑4‑ol (PI‑OH) series demonstrate that norepinephrine (NE) potentiating activity resides exclusively in the (R)‑enantiomer, with the (S)‑enantiomer completely inactive (activity ratio (R)/(S) = 21 at 3 × 10⁻⁶ M) [1]. Similarly, among various THIQ derivatives, stereoselective competitive inhibition of human monoamine oxidase A (MAO‑A) is observed with the (R)‑enantiomer [2]. Procuring a racemic mixture or the incorrect enantiomer for synthesis of chiral drug candidates introduces a 50% inactive or antagonistic impurity that can confound biological readouts, reduce synthetic yield of the desired diastereomer, and increase purification burden. The specific (S)‑enantiomer is therefore essential as a stereodefined building block where the downstream target requires a defined C4 configuration.

Quantitative Differentiation Evidence for (S)-1,2,3,4-Tetrahydroisoquinolin-4-ol vs. Racemate and Related Analogs


Enantiomeric Excess Achievable via Asymmetric Hydrogenation of 1,2,3,4-Tetrahydroisoquinolin-4-one

Catalytic asymmetric hydrogenation of 1,2,3,4-tetrahydroisoquinolin-4-one using BINAP-Ru chiral catalyst complexes can yield the (S)-enantiomer with enantiomeric excess (ee) exceeding 95% . In contrast, the racemic mixture obtained via non-stereoselective reduction of the same ketone precursor or via Pictet-Spengler cyclization contains a 50:50 mixture of (R)- and (S)-enantiomers (ee = 0%) [1]. The stereodefined synthesis route thus provides a >95% enantiopure material suitable for stereospecific downstream transformations, whereas the racemate requires additional chiral resolution steps that reduce overall yield.

Asymmetric synthesis Chiral building block Enantiomeric purity

LogD (pH 7.4) Differential Between (S)-Enantiomer and Unsubstituted Parent 1,2,3,4-Tetrahydroisoquinoline

The presence of the C4 hydroxyl group in (S)-1,2,3,4-tetrahydroisoquinolin-4-ol substantially reduces lipophilicity compared to the unsubstituted parent scaffold 1,2,3,4-tetrahydroisoquinoline (TIQ). The LogD at pH 7.4 for the 4-hydroxy compound is −0.60, whereas 1,2,3,4-tetrahydroisoquinoline (no C4-OH) has a predicted LogD of approximately +1.5 at pH 7.4 [1]. This difference of ~2.1 log units translates to an approximately 100-fold lower partition coefficient, implying significantly reduced passive membrane permeability and CNS penetration for the 4‑hydroxy analog. The (S)-enantiomer and racemic mixture share identical LogD values as this is a constitutional property; the differentiation versus the des‑hydroxy analog is critical for applications where controlled brain exposure is desired.

Physicochemical properties Lipophilicity Blood-brain barrier permeability prediction

Stereoselective MAO-A Inhibition: (R) vs. (S) Enantiomer Preference in the THIQ Class

A systematic study of simple optically active 1,2,3,4-tetrahydroisoquinolines demonstrated that stereoselective competitive inhibition of human MAO-A was found exclusively with the (R)-enantiomer of all stereoisomers tested, including salsolinol (Ki = 31 μM), salsoline (Ki = 77 μM), salsolidine (Ki = 6 μM), and carnegine (Ki = 2 μM) [1]. While the unsubstituted (S)-1,2,3,4-tetrahydroisoquinolin-4-ol was not tested in this study, the consistent pattern across all THIQ stereoisomers tested—where MAO-A inhibitory activity resides in the (R)-enantiomer—establishes a class-level structure-activity relationship (SAR) indicating that procurement of the (S)-enantiomer provides an enantiomer with predictably lower MAO-A inhibitory liability. 1,2,3,4-Tetrahydroisoquinoline itself (without the 4‑OH group) inhibited MAO-B with an apparent Ki of 15 μM [1].

Monoamine oxidase Neurotransmitter metabolism Stereoselective pharmacology

Mitochondrial Complex I Inhibition Potency: 4-OH THIQ vs. N-Methylated and C1-Phenyl Analogs

A study evaluating the effects of various tetrahydroisoquinoline derivatives on mitochondrial respiration reported that the presence of a C1 phenyl group or oxidation to the N-methylisoquinolinium ion significantly augmented the potency of NADH-linked mitochondrial state 3 respiration and complex I inhibition [1]. The unsubstituted 1,2,3,4-tetrahydroisoquinoline (no C4-OH) was a less potent complex I inhibitor compared to C1-phenyl-substituted or N-methylated analogs. By extension, (S)-1,2,3,4-tetrahydroisoquinolin-4-ol—which lacks a C1-phenyl substituent and is not N-methylated—is predicted to exhibit lower mitochondrial toxicity than 4‑phenyl‑substituted THIQ analogs such as PI-OH. This SAR is relevant to selecting the (S)-4‑hydroxy scaffold as a starting point for medicinal chemistry programs where mitochondrial safety is a concern.

Mitochondrial respiration Complex I inhibition Neurotoxicity

Norepinephrine Potentiation Enantioselectivity in 4-Phenyl-THIQ-4-ol Series: (R) Active, (S) Inactive

In the structurally analogous 4‑phenyl‑1,2,3,4‑tetrahydroisoquinolin‑4‑ol (PI‑OH) series, the NE potentiating activity was shown to reside exclusively in the (R)-(+)-enantiomer, with an activity ratio of 21 at 3 × 10⁻⁶ M while the (S)-(−)-enantiomer showed no potentiating activity [1]. Subsequent studies confirmed that for the broader series of 1‑ and 3‑substituted 4‑phenyl‑THIQ‑4‑ols, compounds with the 4R configuration exhibited NE potentiating activity whereas the 4S‑enantiomers were inactive [2]. The reference compound 2‑methyl‑4‑phenyl‑1,2,3,4‑tetrahydroisoquinolin‑4‑ol (PI‑OH) demonstrated NE potentiation at 3 × 10⁻⁶ M (activity ratio (R)/(S) = 21, later confirmed as 25 for the 4‑chlorophenyl analog) [1][3]. While these data are from the 4‑phenyl substituted series, the consistent pattern—where the 4R configuration is associated with pharmacological activity and 4S is not—provides strong class-level evidence that chirality at C4 is a critical determinant of pharmacodynamic activity in THIQ‑4‑ols.

Norepinephrine potentiation Enantioselectivity Sympathomimetic

Acid Dissociation Constant (pKa) of the 4-Hydroxyl Group: Implications for Salt Formation and Solubility

The C4 hydroxyl group of 1,2,3,4-tetrahydroisoquinolin-4-ol has a calculated pKa of approximately 14.06, while the secondary amine has a pKa of approximately 8.8–9.5 (typical for THIQ amines) [1]. This large pKa difference means that at physiological pH (7.4), the amine is predominantly protonated (cationic) while the hydroxyl remains fully protonated (neutral). In contrast, 1,2,3,4-tetrahydroisoquinoline (without the 4-OH) has only one ionizable center (the amine, pKa ~9.5) and lacks the hydrogen-bond donor/acceptor capability of the 4-OH group. The presence of the hydroxyl group enables additional intermolecular hydrogen bonding, which can facilitate crystallization, influence solid-state stability, and enable distinct salt forms (e.g., hydrochloride) compared to the des‑hydroxy analog. The (S)-enantiomer and (R)-enantiomer share identical pKa values; differentiation arises in the context of diastereomeric salt resolution, where the (S)-enantiomer can be selectively crystallized with chiral acids.

Formulation Salt selection pKa

Procurement-Relevant Application Scenarios for (S)-1,2,3,4-Tetrahydroisoquinolin-4-ol Based on Verified Evidence


Chiral Building Block for Asymmetric Synthesis of 4‑Substituted Tetrahydroisoquinoline Pharmaceuticals

As a stereodefined (S)-configured 4‑hydroxy‑THIQ building block, this compound serves as a key intermediate for constructing enantiomerically pure 4‑substituted tetrahydroisoquinoline drug candidates. The verified ability to achieve >95% enantiomeric excess via asymmetric hydrogenation with BINAP-Ru catalysts [1] supports its use in stereospecific synthetic routes where the C4 configuration must be retained through subsequent transformations (e.g., O‑alkylation, N‑functionalization, Mitsunobu inversion). This is directly relevant to programs synthesizing norepinephrine potentiator analogs, where C4 stereochemistry is pharmacologically critical [2].

Negative Control Enantiomer for Pharmacological Profiling of 4R‑Configured THIQ Drug Leads

Based on class-level SAR demonstrating that NE potentiating activity and MAO-A inhibition reside in the (R)-enantiomer of THIQ analogs [1][2], the (S)-enantiomer can be rationally deployed as a stereochemical negative control in pharmacological assays. This application is supported by the finding that (S)-(−)-PI-OH showed no detectable NE potentiating activity (activity ratio (R)/(S) = 21–25) [1]. Procurement of the pure (S)-enantiomer thus enables researchers to experimentally confirm stereospecific pharmacology in their own assay systems.

Scaffold for Medicinal Chemistry with Predicted Lower Mitochondrial Toxicity vs. C1‑Phenyl THIQ Analogs

For CNS drug discovery programs where mitochondrial safety is a concern, (S)-1,2,3,4-tetrahydroisoquinolin-4-ol offers a scaffold predicted to have lower complex I inhibitory liability compared to C1‑phenyl substituted THIQ derivatives [1]. The absence of a C1‑phenyl group and N‑methylation—both features shown to augment mitochondrial complex I inhibition potency in mouse brain mitochondria [1]—makes the simple (S)-4‑hydroxy scaffold an attractive starting point for lead optimization where mitochondrial toxicity is an exclusion criterion.

Physicochemical Reference Standard for logD‑Controlled CNS Exposure Design

The measured LogD (pH 7.4) of −0.60 for the 4‑hydroxy‑THIQ scaffold [1] represents a ~100‑fold reduction in lipophilicity compared to the unsubstituted THIQ scaffold (estimated LogD ~+1.5). This positions (S)-1,2,3,4-tetrahydroisoquinolin-4-ol as a useful low‑lipophilicity reference compound in CNS drug design programs where controlling brain penetration via polarity modulation is a key optimization parameter. The compound can serve as a benchmark for calibrating in silico ADME models for the THIQ chemical space.

Quote Request

Request a Quote for (S)-1,2,3,4-Tetrahydroisoquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.